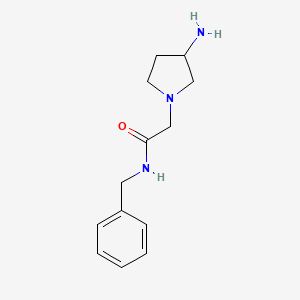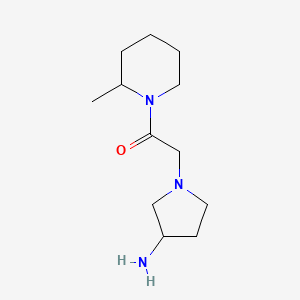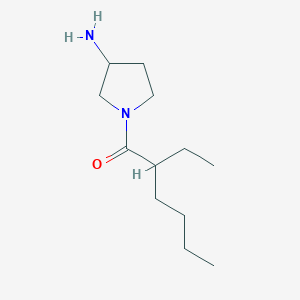
2-(3-aminopyrrolidin-1-yl)-N-benzylacetamide
Übersicht
Beschreibung
“2-(3-aminopyrrolidin-1-yl)-N-benzylacetamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various human diseases .
Synthesis Analysis
The synthesis of compounds similar to “2-(3-aminopyrrolidin-1-yl)-N-benzylacetamide” has been reported in the literature. For example, N-(pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The pyrrolidine ring in “2-(3-aminopyrrolidin-1-yl)-N-benzylacetamide” contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds have been studied extensively. For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Wissenschaftliche Forschungsanwendungen
Intermediate in Pharmaceutical Synthesis
4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, related to the chemical , is used as an advantageous intermediate for producing pharmaceutically effective 4-hydroxypyrrolidin-2-1-yl acetamide. The process for producing both the intermediate and the active substance is well-documented, highlighting its significance in medicinal chemistry (Fort, 2002).
Asymmetric Synthesis and Organic Chemistry Applications
The compound is crucial in the field of organic synthesis. For example, it is involved in the conjugate addition of benzylamine to chiral methyl cis-3-aziridin-2-yl-acrylates, leading to the production of 3-aziridin-2-yl-3-benzylaminopropionates. These products are valuable for the asymmetric synthesis of various compounds including vicinal diamine derivatives, showcasing its importance in the development of peptidomimetics and biologically active molecules (Yoon et al., 2010).
Novel Compound Synthesis
It's also used in synthesizing novel compounds like 5-(Arylidene)-2-imino-3(pyridin-2-yl)thiazolidin-4-one derivatives. These derivatives have been identified using NMR spectroscopy and are essential for further pharmacological studies (Mobinikhaledi et al., 2009).
Drug Discovery and Development
In drug discovery, derivatives of this chemical structure have been explored for their potential as drug candidates. For instance, N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives have been identified as potent, selective, and brain-penetrating T-type calcium channel blockers, highlighting their potential in treating generalized epilepsies (Bezençon et al., 2017).
Chemical Synthesis and Manipulation
The compound is pivotal in the field of chemical synthesis, where derivatives of 3-aminopyrrolidines are prepared through cyclization of neutral α-aminoalkyl radicals generated from N -(α-benzotriazolyl)alkenylamines. This demonstrates its role in producing complex organic molecules for various applications (Suero et al., 2002).
Eigenschaften
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-benzylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12-6-7-16(9-12)10-13(17)15-8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVNEGNJGKNJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopyrrolidin-1-yl)-N-benzylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468075.png)
![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468076.png)
![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468077.png)





![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468088.png)
![[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468089.png)
![1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468090.png)

![1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468093.png)
